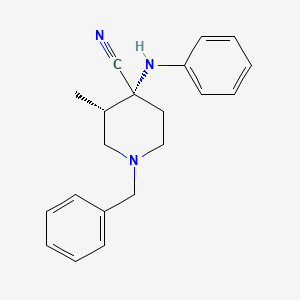

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

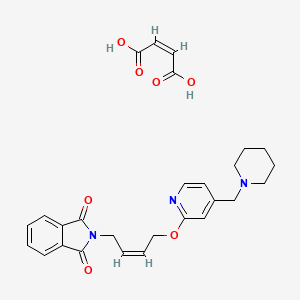

The compound "trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile" belongs to a class of synthetic organic molecules with significant chemical and pharmacological interest. Its structure suggests it is a piperidine derivative with phenylamino and phenylmethyl substituents, indicating a complex synthesis and a potential for diverse chemical reactions and interactions based on its functional groups.

Synthesis Analysis

The synthesis of structurally related piperidine derivatives often involves multi-step organic reactions, including one-pot three-component reactions or specific synthetic pathways to introduce various substituents onto the piperidine ring. For example, the synthesis of similar compounds has been reported through reactions involving salicylaldehyde, diethyl malonate, and piperidine, leading to the formation of compounds stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by their cyclic nitrogen-containing core, with substituents influencing the overall geometry and molecular interactions. For instance, the crystal and molecular structure investigations reveal the presence of hydrogen bonding and π interactions, which are crucial for the stabilization of these compounds in the solid state (Khan et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology

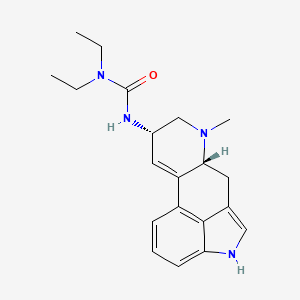

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is structurally related to ohmefentanyl, an analog of fentanyl and part of the 4-anilidopiperidine class, known for its potent opioid effects. Research focusing on the chemistry and pharmacology of ohmefentanyl and its stereoisomers has provided insights into the unique activity profiles of these compounds, including their binding affinities, potency, efficacy, and intrinsic efficacy at the mu opioid receptor. These studies contribute to a deeper understanding of ligand-receptor interactions, offering a foundation for investigating this compound's potential biological impacts (Brine et al., 1997).

Role in Ligand-Receptor Interactions

The exploration of ligands for D2-like receptors has highlighted the significance of arylalkyl substituents, such as those found in this compound, in enhancing the potency and selectivity of binding affinity. These findings are relevant for understanding how modifications to the piperidine backbone influence receptor interactions, potentially guiding the development of new pharmacological agents (Sikazwe et al., 2009).

Contributions to Drug Development

Research into compounds with structural similarities to this compound can inform drug development efforts, especially in designing molecules with specific receptor targets or pharmacological profiles. For instance, studies on novel antineoplastic agents have revealed molecules with cytotoxic properties and potential for tumor-selective toxicity, highlighting the relevance of piperidine derivatives in cancer therapy research (Hossain et al., 2020).

Eigenschaften

IUPAC Name |

(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTZMJZNRNLKPD-PXNSSMCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(1-cycloocten-1-yl)-, [S-(Z)]- (9CI)](/img/no-structure.png)

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)